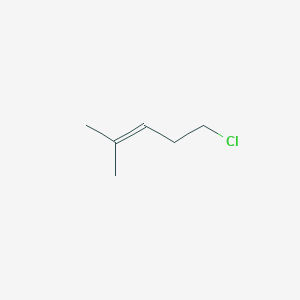

5-Chloro-2-methylpent-2-ene

Description

Properties

Molecular Formula |

C6H11Cl |

|---|---|

Molecular Weight |

118.60 g/mol |

IUPAC Name |

5-chloro-2-methylpent-2-ene |

InChI |

InChI=1S/C6H11Cl/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3 |

InChI Key |

LTXYCVUUSVVORL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCCl)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Allylic Chlorination

Allylic chlorination of 2-methylpent-2-ene using radical initiators like N-chlorosuccinimide (NCS) or chlorine gas under UV light could selectively introduce chlorine at the allylic position (C5). This method aligns with general radical halogenation principles.

Proposed Reaction:

$$

\text{2-Methylpent-2-ene} + \text{Cl}_2 \xrightarrow{\text{UV light}} \text{5-Chloro-2-methylpent-2-ene} + \text{HCl}

$$

- Radical stability favors substitution at the allylic position.

- Temperature and solvent polarity influence regioselectivity.

Dehydrohalogenation of 5-Chloro-2-methylpentane

Elimination of HCl from 5-chloro-2-methylpentane via base-mediated E2 mechanisms could yield the target alkene.

Proposed Reaction:

$$

\text{5-Chloro-2-methylpentane} \xrightarrow{\text{NaOH, ethanol}} \text{this compound} + \text{HCl}

$$

- Base Strength: Strong bases (e.g., NaOEt) enhance elimination over substitution.

- Temperature: Elevated temperatures (>80°C) favor alkene formation.

Hydrogenation-Chlorination Cascade

A multi-step approach involving ketone intermediates (e.g., 5-chloro-2-pentanone) could be adapted. For example:

- Hydrogenation of 2-methylfuran to 2-methyl-4,5-dihydrofuran.

- Chlorination followed by dehydration to introduce the double bond.

Hypothetical Pathway:

$$

\text{2-Methylfuran} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{2-Methyl-4,5-dihydrofuran} \xrightarrow{\text{HCl}} \text{5-Chloro-2-pentanone} \xrightarrow{\text{Dehydration}} \text{this compound}

$$

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Potential |

|---|---|---|---|

| Allylic Chlorination | High regioselectivity | Radical side reactions | Moderate |

| Dehydrohalogenation | Simple reagents | Requires precursor synthesis | Variable |

| Hydrogenation-Chlorination | Scalable for industrial use | Multi-step, energy-intensive | Low to moderate |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylpent-2-ene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted products.

Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles, resulting in the formation of dihalides or other addition products.

Elimination Reactions: Under certain conditions, the compound can undergo dehydrohalogenation to form alkenes or alkynes.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Addition: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in the presence of catalysts or under UV light.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

Substitution: Formation of alcohols, amines, or other substituted alkenes.

Addition: Formation of dihalides or haloalkanes.

Elimination: Formation of alkenes or alkynes.

Scientific Research Applications

Synthesis of Fine Chemicals

5-Chloro-2-methylpent-2-ene serves as a versatile intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for producing more complex organic molecules.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives synthesized from this compound exhibit antiviral properties. A study published in Journal of Medicinal Chemistry highlighted the compound's use in synthesizing novel antiviral agents effective against influenza viruses .

Polymer Chemistry

The compound is also utilized in polymer chemistry as a monomer for the production of chlorinated polymers. These materials often exhibit enhanced thermal stability and chemical resistance.

Case Study: Development of Chlorinated Polymers

A significant study focused on the polymerization of this compound to create high-performance materials suitable for coatings and adhesives. The resulting polymers demonstrated superior mechanical properties compared to non-chlorinated counterparts .

Environmental Applications

Due to its halogenated nature, this compound has been investigated for its potential as an environmentally friendly solvent and refrigerant alternative. Research indicates that halogenated olefins can be engineered to minimize ozone depletion potential.

Case Study: Sustainable Refrigerants

A study explored the use of this compound as a refrigerant, highlighting its low global warming potential compared to traditional chlorofluorocarbons (CFCs). The findings suggest that this compound could play a role in developing sustainable refrigeration technologies .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicological profile. Studies indicate that exposure to halogenated compounds can pose health risks, necessitating careful handling and regulatory compliance.

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral, rat) | 464 mg/kg |

| Carcinogenicity | Potentially carcinogenic |

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylpent-2-ene depends on the specific reaction or application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In addition reactions, the double bond serves as a reactive site for electrophiles to add across the carbon-carbon bond. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key differences between 5-Chloro-2-methylpent-2-ene and its analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₆H₁₁Cl | 118.45 | Alkene, Chloro, Methyl | Methyl at C2; chloro at C5 |

| (2E)-5-Chloropent-2-ene | C₅H₉Cl | 104.58 | Alkene, Chloro | No methyl substituent |

| 5-Chloro-1-pentyne | C₅H₇Cl | 102.56 | Alkyne, Chloro | Triple bond at C1; chloro at C5 |

| 1-Chloro-5-methoxypent-2-ene | C₆H₁₁ClO | 134.60 | Alkene, Chloro, Methoxy | Methoxy at C5; chloro at C1 |

| 5-Chloro-2-pentanone | C₅H₉ClO | 120.58 | Ketone, Chloro | Ketone at C2; chloro at C5 |

Physical Properties and Reactivity

This compound vs. (2E)-5-Chloropent-2-ene

- Molecular Weight : The methyl group in the target compound increases its molecular weight by ~13.87 g/mol compared to (2E)-5-chloropent-2-ene .

- However, both compounds are prone to halogen-specific reactions (e.g., nucleophilic substitution at the chloro group).

This compound vs. 5-Chloro-1-pentyne

- Functional Group: The alkyne group in 5-chloro-1-pentyne (C₅H₇Cl) allows for distinct reactivity, such as hydration to form ketones or participation in Sonogashira couplings. The target compound’s alkene group favors electrophilic additions (e.g., hydrogenation or halogenation) .

- Boiling Point : 5-Chloro-1-pentyne has a reported boiling point of 67–69°C at 145 mmHg , while data for the target compound is unavailable .

This compound vs. 1-Chloro-5-methoxypent-2-ene

- In contrast, the chloro group in the target compound is electron-withdrawing, polarizing the alkene for electrophilic attack .

- Applications : Methoxy-substituted alkenes are used in specialty organic synthesis, while the target compound’s applications are less documented but may include polymer precursors .

This compound vs. 5-Chloro-2-pentanone

- Functional Group: The ketone in 5-chloro-2-pentanone (C₅H₉ClO) enables nucleophilic acyl substitutions (e.g., Grignard reactions), whereas the target compound’s alkene undergoes additions (e.g., hydrohalogenation) .

- Polarity: The ketone’s polarity (density 1.057 g/mL) suggests higher solubility in polar solvents compared to the nonpolar alkene .

Q & A

Q. How to design a study investigating the catalytic hydrogenation of this compound?

- Methodological Answer : Optimize catalyst loading (e.g., Pd/C, Raney Ni) and hydrogen pressure (1–10 atm) in a Parr reactor. Monitor conversion via H NMR or in-line FTIR. Perform DOE (Design of Experiments) to identify significant variables (e.g., temperature, solvent polarity). Compare turnover frequencies (TOF) across catalysts using Arrhenius analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.